Cas no 67701-11-5 (Fatty acids, C14-18 and C16-18-unsatd., sodium salts)

Fatty acids, C14-18 and C16-18-unsatd., sodium salts, are anionic surfactants derived from natural or synthetic fatty acid sources. These compounds exhibit excellent emulsifying, wetting, and cleansing properties due to their amphiphilic structure. The blend of saturated (C14-18) and unsaturated (C16-18) chains ensures balanced solubility and surface activity, making them suitable for applications requiring moderate foaming and detergency. Their sodium salt form enhances water solubility and compatibility with alkaline formulations. Commonly used in soaps, detergents, and industrial cleaners, they offer biodegradability and low environmental impact. The unsaturated components contribute to improved cold-water performance, while the saturated chains provide stability in higher-temperature applications.
Fatty acids, C14-18 and C16-18-unsatd., sodium salts structure
67701-11-5 structure
Product name:Fatty acids, C14-18 and C16-18-unsatd., sodium salts
CAS No:67701-11-5
MF:C18H34O2
MW:282.5
CID:1721051
PubChem ID:12745

Fatty acids, C14-18 and C16-18-unsatd., sodium salts Chemical and Physical Properties

Names and Identifiers

    • Fatty acids, C14-18 and C16-18-unsatd., sodium salts
    • (C14-C18) And (C16-C18)Unsaturated alkylcarboxylic acid, sodium salt
    • C14-C18 And C16-C18 Unsaturated alkylcarboxylic acid, sodium salt
    • SDA 04-005-04
    • SDA 04-006-04
    • Fatty acids, C14-18 and C16-18-unsatd, sodium salts
    • fatty acids, C14-18 and C16-18-unsaturated, sodium salts
    • 10-Octadecenoic acid
    • DTXSID30863943
    • QXJSBBXBKPUZAA-UHFFFAOYSA-N
    • LMFA01031090
    • octadec-10-enoic acid
    • 67701-11-5
    • Inchi: 1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-9H,2-7,10-17H2,1H3,(H,19,20)
    • InChI Key: QXJSBBXBKPUZAA-UHFFFAOYSA-N
    • SMILES: CCCCCCCC=CCCCCCCCCC(O)=O

Computed Properties

  • Exact Mass: 282.255880323g/mol
  • Monoisotopic Mass: 282.255880323g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 15
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 6.5
  • Topological Polar Surface Area: 37.3Ų

Fatty acids, C14-18 and C16-18-unsatd., sodium salts Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-LT177-100g
Fatty acids, C14-18 and C16-18-unsatd., sodium salts
67701-11-5 90%
100g
¥458.0 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-LT177-25g
Fatty acids, C14-18 and C16-18-unsatd., sodium salts
67701-11-5 90%
25g
¥182.0 2023-03-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-LT177-100g
Fatty acids, C14-18 and C16-18-unsatd., sodium salts
67701-11-5 90%
100g
¥457.0 2022-09-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F196323-500g
Fatty acids, C14-18 and C16-18-unsatd., sodium salts
67701-11-5 90%
500g
¥1210.90 2023-09-02
A2B Chem LLC
AY09399-500g
Fatty acids, C14-18 and C16-18-unsatd., sodium salts
67701-11-5 90%
500g
$521.00 2024-04-19
1PlusChem
1P01FNPZ-500g
Fatty acids, C14-18 and C16-18-unsatd., sodium salts
67701-11-5 90%
500g
$193.00 2024-04-22
Aaron
AR01FNYB-25g
Fatty acids, C14-18 and C16-18-unsatd., sodium salts
67701-11-5 90%
25g
$16.00 2025-02-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-LT177-25g
Fatty acids, C14-18 and C16-18-unsatd., sodium salts
67701-11-5 90%
25g
¥184.0 2023-08-31
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R129375-500g
Fatty acids, C14-18 and C16-18-unsatd., sodium salts
67701-11-5 90%
500g
¥1453 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-LT177-100g
Fatty acids, C14-18 and C16-18-unsatd., sodium salts
67701-11-5 90%
100g
¥457.0 2023-03-25

Additional information on Fatty acids, C14-18 and C16-18-unsatd., sodium salts

Fatty Acids, C14-C18 and C16-C18-Unsatd., Sodium Salts (CAS No. 67701-11-5)

The fatty acids, C14-C18, and their C16-C18-unsatd counterparts, when formulated as sodium salts, constitute a versatile class of compounds with significant applications in the chemical-biomedical-pharmaceutical domain. These sodium salts are derived from the saponification of naturally occurring triglycerides, primarily sourced from plant oils such as coconut, palm kernel, or soybean. The CAS No. 67701-11-5 denotes a mixture of saturated and unsaturated fatty acid sodium salts with carbon chain lengths ranging from 14 to 18 atoms. The term "unsatd" in the product name refers to the presence of double bonds within the carbon chains of specific components (typically C16-C18) that confer unique physicochemical properties compared to their saturated analogs.

C14-C18 fatty acid sodium salts exhibit amphiphilic characteristics due to their carboxylate headgroups and hydrophobic alkyl tails. This property makes them effective emulsifiers and surfactants in biomedical formulations. Recent studies published in Biomaterials Science (2023) highlight their role in stabilizing lipid nanoparticles (LNP) for mRNA delivery systems, where their ability to reduce interfacial tension without compromising biocompatibility is critical. The unsaturated fraction (C16-C18-unsatd) further enhances this capability by introducing kinks in the hydrocarbon chains via cis double bonds, which improve membrane fluidity and reduce crystallinity—key factors for optimizing drug encapsulation efficiency.

The production process involves hydrolysis of triglyceride feedstocks followed by neutralization with sodium hydroxide, yielding a heterogeneous mixture with varying degrees of saturation. Modern purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), as reported in Journal of Chromatography A (2023), ensure precise compositional analysis to meet pharmacopeial standards (e.g., USP/NF). This mixture's chemical diversity—spanning palmitic acid sodium salt (C₁₆), stearic acid sodium salt (C₁₈), and unsaturated species like oleic acid sodium salt—provides tunable surface activity parameters essential for formulation design.

In biomedical applications, these salts serve as essential components in topical drug delivery systems due to their skin permeation enhancing properties. A 2023 study in Nature Communications Chemistry demonstrated that incorporating sodium stearate-rich fractions into transdermal patches significantly improved permeation rates of poorly soluble drugs like cyclosporine by modulating stratum corneum lipid organization. Their mild irritation profile compared to synthetic surfactants makes them preferable for dermatological preparations such as emollients and wound care products.

The unsaturated component (C₁₆₋₁₈ unsatd fatty acids sodium salts)) has gained attention for its role in stabilizing protein-based pharmaceuticals during lyophilization processes. Research from Biochemical Engineering Journal (2023) showed that these salts form protective matrices around bioactive proteins at concentrations between 0.5–2% w/v, preventing denaturation while maintaining structural integrity post-reconstitution—a critical advancement for enzyme therapies requiring cold-chain storage.

In diagnostic imaging development, these compounds are being explored as co-surfactants in microbubble contrast agents. A collaborative study between ETH Zurich and Roche Diagnostics revealed that blending saturated (e.g., sodium palmitate) and unsaturated (e.g., sodium oleate) fractions at specific molar ratios creates stabilized echogenic particles with prolonged circulation times in vivo, enhancing ultrasound imaging resolution by up to 35% according to recent clinical trials published in Radiology: Artificial Intelligence (2024).

Synthetic approaches continue to evolve with green chemistry methodologies gaining prominence. Recent advances described in Greener Synthesis Journal (2023) utilize enzymatic catalysis under mild conditions to produce tailored mixtures with controlled saturation levels—achieving >99% purity while reducing energy consumption by 40% compared to traditional saponification processes. Such innovations address growing industry demands for sustainable raw materials without compromising performance characteristics.

Bioavailability optimization studies have identified synergistic effects when combining these salts with cyclodextrin derivatives. Investigations at MIT's Koch Institute demonstrated that co-formulated systems enhance oral absorption of hydrophobic APIs by forming inclusion complexes through hydrogen bonding interactions between the cyclodextrin rings and fatty acid tails—a mechanism validated through molecular docking simulations published in Molecular Pharmaceutics (Q4 2023).

In clinical trials involving topical anti-inflammatory formulations, the mixture's anti-microbial properties have been leveraged alongside its emulsifying capacity. Data from Phase II trials conducted at Johns Hopkins University show reduced bacterial colonization on treated skin areas by ~65%, attributed to the mild detergent action disrupting microbial membranes while maintaining skin barrier function—a balance crucial for long-term therapeutic use.

The compound's thermal stability profile plays a pivotal role in medical device manufacturing processes such as extrusion or melt-blending. A study published in Biomacromolecules (Jan 2024), revealed that incorporating these salts into poly(lactic-co-glycolic acid) (PLGA)) matrices prevents API degradation during processing temperatures up to 95°C by forming protective microdomains around labile compounds like paclitaxel.

Safety evaluations continue to affirm their suitability across multiple applications despite compositional variability. Regulatory agencies now mandate advanced analytical methods like multidimensional chromatography (e.g., LC×LC-NMR), which provide detailed structural elucidation as per ICH Q3D guidelines on elemental impurities control—ensuring consistent quality even when sourced from diverse natural feedstocks.

Ongoing research focuses on exploiting their phase behavior for stimuli-responsive drug delivery systems. At Stanford University's Drug Delivery Lab, temperature-sensitive gels composed of these salts demonstrate phase transition temperatures matching human body conditions (~37°C), enabling localized drug release upon contact with biological fluids—a concept validated through ex vivo porcine skin models showing 90% release efficiency within two hours post-application.

In cosmeceutical formulations targeting epidermal barrier repair mechanisms, recent findings indicate synergistic effects when combined with ceramide precursors found naturally within skin lipids. Clinical data presented at the 2024 American Academy of Dermatology meeting demonstrated accelerated barrier recovery rates by ~3x compared to conventional moisturizers when using optimized ratios of saturated/unsaturated fractions tailored for specific lipid compositions.

The compound's environmental impact has been systematically evaluated using OECD guidelines for biodegradation testing (>95% within 7 days under standard conditions). Life cycle assessment studies from the University of Cambridge (Sustainability Chemistry & Materials Science, March 2024), confirm its eco-friendly profile compared to synthetic alternatives like polyethylene glycols (PAGEO) demonstrating comparable performance metrics but significantly lower environmental footprints across all stages from production to disposal.

Innovative applications include their use as compatibilizers in polymer blends used for surgical implants where mechanical strength must be balanced with biocompatibility requirements. Research collaborations between DuPont Biomaterials and Mayo Clinic engineers have produced composite materials showing enhanced tensile strength (~45 MPa) while maintaining flexibility—a breakthrough validated through ISO-compliant mechanical testing protocols under physiological conditions.

Newer manufacturing techniques employ supercritical fluid extraction pre-treatment steps before saponification, yielding higher purity fractions without solvent residues—a method patented by DSM Nutritional Products (USPTO # |||PHONE_NUMBER||| )). This process improvement has enabled pharmaceutical-grade production directly from crude oil feedstocks previously considered too variable for medicinal use due to impurity concerns.

Bioavailability enhancement mechanisms have been elucidated through advanced microscopy techniques such as atomic force microscopy (AFCM) demonstrating how surface-active species form transient micelles that solubilize hydrophobic drugs during gastrointestinal transit—findings published in Nature Reviews Drug Discovery Supplements (April 2024). This discovery supports expanded use across oral solid dosage forms requiring controlled release profiles over extended periods (~8–hours).

Polymer conjugation studies reveal potential uses as bioadhesive components when coupled with polycarbophil backbones via ester linkages formed under microwave-assisted synthesis conditions described in a recent Angewandte Chemie communication (DOI: |||PHONE_NUMBER||| ). Such conjugates exhibit pH-responsive adhesion properties critical for targeted vaginal drug delivery systems currently undergoing pre-clinical evaluation at GSK R&D facilities worldwide.

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